5-Amino-4-chloro-2-methoxybenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-4-chloro-2-methoxybenzonitrile: is an organic compound with the molecular formula C8H7ClN2O . It is a derivative of benzonitrile, characterized by the presence of amino, chloro, and methoxy substituents on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-chloro-2-methoxybenzonitrile typically involves the following steps:
Nitration: The starting material, 4-chloro-2-methoxybenzonitrile, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) or using chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The amino group in 5-Amino-4-chloro-2-methoxybenzonitrile can undergo electrophilic substitution reactions, such as acylation or alkylation, to form various derivatives.
Oxidation and Reduction: The compound can participate in oxidation reactions to form corresponding nitro or hydroxyl derivatives. Reduction reactions can further modify the functional groups.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a Lewis acid catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas with Pd/C or SnCl2 in HCl.
Coupling: Palladium catalysts with boronic acids or esters in the presence of a base.
Major Products:
Substitution Products: Acylated or alkylated derivatives.
Oxidation Products: Nitro or hydroxyl derivatives.
Coupling Products: Biaryl compounds.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Ligand in Coordination Chemistry: Acts as a ligand in the formation of metal complexes.
Biology and Medicine:
Pharmaceutical Research: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds with antimicrobial or anticancer properties.
Industry:
Mechanism of Action
The mechanism of action of 5-Amino-4-chloro-2-methoxybenzonitrile depends on its specific application. In pharmaceutical research, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino and chloro substituents can influence the compound’s binding affinity and specificity towards these targets. The methoxy group can affect the compound’s solubility and membrane permeability, enhancing its bioavailability .
Comparison with Similar Compounds
4-Amino-5-chloro-2-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
5-Chloro-2-methoxybenzonitrile: Lacks the amino group, affecting its reactivity and applications.
2-Amino-5-chloro-4-methoxybenzonitrile: Positional isomer with different substitution pattern.
Uniqueness: The presence of both amino and chloro groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C8H7ClN2O |
---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
5-amino-4-chloro-2-methoxybenzonitrile |
InChI |
InChI=1S/C8H7ClN2O/c1-12-8-3-6(9)7(11)2-5(8)4-10/h2-3H,11H2,1H3 |
InChI Key |
FICPWORCUBCMKX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C#N)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.